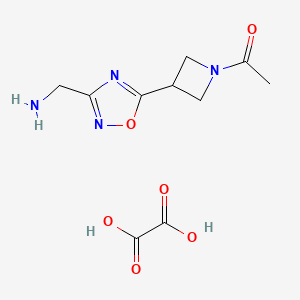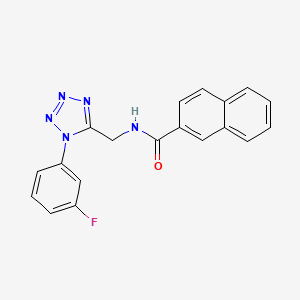
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a complex organic compound, known for its intricate structure and significant potential in various scientific fields. This compound incorporates multiple functional groups, including a cyclopropane carboxamide, a thiadiazole, and a pyran, making it an intriguing subject for chemical analysis and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate generally involves multi-step organic reactions. The starting materials typically include 5-amino-1,3,4-thiadiazole, cyclopropanecarboxylic acid, and methyl 3-methylbenzoate. The synthesis might include the following steps:
Formation of cyclopropanecarboxamide from cyclopropanecarboxylic acid through an amidation reaction.
Synthesis of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole via cyclization reactions involving 5-amino-1,3,4-thiadiazole.
Creation of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran from thiolation and cyclization of the intermediate compounds.
Final esterification of the pyran intermediate with methyl 3-methylbenzoate.
Industrial Production Methods: : Industrial production could scale these synthesis routes by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Automation and continuous flow reactors can further enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: Potential to oxidize the thiadiazole or pyran rings under strong oxidizing conditions.
Reduction: Reduction of the thiadiazole ring or carbonyl groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Use of potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorinating agents under varying conditions of temperature and solvents.
Major Products: : The main products would depend on the specific reaction and conditions, ranging from oxidized or reduced forms of the original compound to various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: : In organic synthesis, this compound serves as a precursor or intermediate for synthesizing more complex molecules with potential use in materials science or catalysis.
Biology and Medicine: : Research might explore its biochemical activity, such as inhibition of certain enzymes or interactions with specific biological pathways, due to the unique properties imparted by its functional groups.
Mécanisme D'action
The compound's mechanism of action likely involves interactions between its functional groups and molecular targets, such as enzymes or receptors. The cyclopropanecarboxamide and thiadiazole moieties can contribute to its binding affinity and specificity towards these targets. Detailed studies involving molecular docking and biological assays can help elucidate these interactions and pathways.
Similar Compounds
6-(((5-(methylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
6-(((5-(ethylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
6-(((5-(propylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
Uniqueness: : What sets 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate apart is its combination of cyclopropane carboxamide and thiadiazole with a pyran scaffold, which might offer unique reactivity and biological activity profiles compared to its analogs with different substituents.
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-11-3-2-4-13(7-11)18(26)28-16-9-27-14(8-15(16)24)10-29-20-23-22-19(30-20)21-17(25)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKACSWDVZSCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2826865.png)




![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)
![3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2826874.png)
![6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2826875.png)


![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)
![N-[2-(2,2-Difluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2826881.png)
